molecular formula C12H17N3O B13579143 2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one

2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B13579143
M. Wt: 219.28 g/mol
InChI Key: YSZVOWQYIOIUAS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one is an organic compound that features both an aminophenyl group and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitroacetophenone, undergoes reduction to form 4-aminoacetophenone.

    Piperazine Addition: The 4-aminoacetophenone is then reacted with piperazine under suitable conditions to form the final product.

Reaction Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Piperazine Addition: Typically carried out in a solvent like ethanol or methanol, with heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of piperazine.

    4-Aminophenyl-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of piperazine.

Uniqueness

2-(4-Aminophenyl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the aminophenyl group and the piperazine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-aminophenyl)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H17N3O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9,13H2

InChI Key

YSZVOWQYIOIUAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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